N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine
Brand Name: Vulcanchem
CAS No.: 19764-61-5
VCID: VC20749813
InChI: InChI=1S/C7H18N2/c1-6(2)7(5-8)9(3)4/h6-7H,5,8H2,1-4H3
SMILES: CC(C)C(CN)N(C)C
Molecular Formula: C7H18N2
Molecular Weight: 130.23 g/mol

N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine

CAS No.: 19764-61-5

Cat. No.: VC20749813

Molecular Formula: C7H18N2

Molecular Weight: 130.23 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine - 19764-61-5

CAS No. 19764-61-5
Molecular Formula C7H18N2
Molecular Weight 130.23 g/mol
IUPAC Name 2-N,2-N,3-trimethylbutane-1,2-diamine
Standard InChI InChI=1S/C7H18N2/c1-6(2)7(5-8)9(3)4/h6-7H,5,8H2,1-4H3
Standard InChI Key DJVWTEQJNMZOQF-UHFFFAOYSA-N
SMILES CC(C)C(CN)N(C)C
Canonical SMILES CC(C)C(CN)N(C)C

Chemical Structure and Fundamental Properties

N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine is an organic compound characterized by its diamine structure containing both primary and tertiary amine functional groups. It has a molecular formula of C7H18N2 and a molecular weight of 130.23 g/mol. The compound features a dimethylamino group and an aminomethyl substituent on a branched propyl chain, giving it distinctive reactivity patterns.

Chemical Identifiers and Nomenclature

The compound is formally identified through several standardized chemical naming systems and identifiers, which are essential for scientific documentation and regulatory purposes.

Identifier TypeValue
CAS Number19764-61-5
IUPAC Name2-N,2-N,3-trimethylbutane-1,2-diamine
Molecular FormulaC7H18N2
Molecular Weight130.23 g/mol
Standard InChIInChI=1S/C7H18N2/c1-6(2)7(5-8)9(3)4/h6-7H,5,8H2,1-4H3
Standard InChIKeyDJVWTEQJNMZOQF-UHFFFAOYSA-N
SMILESCC(C)C(CN)N(C)C

The compound's IUPAC nomenclature identifies it as 2-N,2-N,3-trimethylbutane-1,2-diamine, which systematically describes its atomic arrangement and functional groups.

Structural Features

The molecular structure of N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine includes several key features that define its chemical behavior:

  • A branched carbon backbone derived from 2-methylpropane (isobutane)

  • A primary amine (-NH2) group attached to a methyl substituent

  • A tertiary amine group with two methyl substituents

  • A chiral carbon center, potentially leading to stereoisomerism

These structural elements create a molecule with multiple reactive centers, particularly through its amine groups which can participate in various chemical transformations.

Physicochemical Properties

While comprehensive experimental data on the physicochemical properties of N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine is limited in the available literature, certain properties can be inferred from its structure and comparison with similar compounds.

Physical Properties

As an amine compound with a moderate molecular weight, N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine likely exists as a colorless liquid or low-melting solid at standard temperature and pressure. The presence of amine groups makes it likely to be soluble in polar organic solvents and partially soluble in water, with the branched hydrocarbon portion providing some hydrophobic character.

Chemical Reactivity

Amine Functionality

The presence of both primary and tertiary amine groups in N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine provides multiple sites for chemical reactivity. The primary amine can participate in nucleophilic substitution reactions, form amides, imines, and engage in other transformations typical of primary amines. The tertiary amine functions as a weaker nucleophile but can participate in coordination chemistry with metals and act as a weak base.

Applications and Significance

Pharmaceutical Applications

N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine is primarily used as a building block in pharmaceutical synthesis due to its functional group array and potential for further derivatization. The compound's structure allows it to interact with biological systems in ways that can be exploited for drug development.

Compounds with similar structural features have been incorporated into more complex molecules with potential therapeutic value. For example, the search results mention a complex compound containing a dimethylamino group that is part of a piperazine-based structure, suggesting potential applications in medicinal chemistry .

Agrochemical Applications

In agrochemical development, compounds with amine functionalities similar to N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine can serve as intermediates in the synthesis of herbicides, fungicides, and plant growth regulators. The dual amine functionality provides versatile attachment points for building more complex bioactive molecules.

Research Tool Applications

As a dual-amine containing compound with a defined spatial arrangement, N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine can also serve as a research tool in fundamental studies of chemical reactivity, structural biology, and materials science.

Current Research Status and Future Directions

Despite its potential utility as a building block in organic synthesis, detailed research on N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine appears limited in the current scientific literature. Future research directions could include:

  • Development of optimized synthetic routes

  • Comprehensive characterization of physicochemical properties

  • Exploration of its potential as a ligand in coordination chemistry

  • Investigation of structure-activity relationships in biological systems

  • Application in the synthesis of novel pharmaceutical candidates

Additional research would provide valuable insights into the full potential of this compound in various chemical applications.

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